3-bromo-2-fluoro-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQAZGXBJULSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231891-86-3 | |
| Record name | 3-bromo-2-fluoro-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Approaches for 3 Bromo 2 Fluoro N,n Dimethylbenzamide
Established Synthetic Pathways for N,N-Dimethylbenzamide Core Structure Formation
The formation of the N,N-dimethylbenzamide core of 3-bromo-2-fluoro-N,N-dimethylbenzamide is typically achieved through standard amidation procedures starting from the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. This precursor is commercially available and can be synthesized through various multi-step sequences.
One of the most common and efficient methods for the synthesis of the N,N-dimethylbenzamide moiety is the conversion of the carboxylic acid to a more reactive acyl halide, typically the acyl chloride. 3-bromo-2-fluorobenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 3-bromo-2-fluorobenzoyl chloride. The subsequent reaction of this acyl chloride with dimethylamine (B145610) (HN(CH₃)₂) in the presence of a base to neutralize the generated hydrochloric acid affords this compound in high yield.
Alternatively, direct amide coupling methods can be employed. These reactions involve the activation of the carboxylic acid in situ using coupling reagents. A variety of reagents are available for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). These methods offer mild reaction conditions and are tolerant of a wide range of functional groups. The reaction of 3-bromo-2-fluorobenzoic acid with dimethylamine in the presence of a suitable coupling reagent and a non-nucleophilic base provides a direct route to the target compound.
Table 1: Common Reagents for the Synthesis of N,N-Dimethylbenzamides from Benzoic Acids
| Method | Activating/Coupling Reagent | Amine Source | Base (if required) | Typical Solvent |
|---|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Dimethylamine (HN(CH₃)₂) | Pyridine, Triethylamine (Et₃N) | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Direct Amide Coupling | EDC/HOBt, PyBOP, HATU | Dimethylamine (HN(CH₃)₂) or Dimethylamine hydrochloride | N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |
Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)
The precise placement of halogen atoms on the aromatic ring is crucial for the utility of this compound as a synthetic intermediate. The regiochemistry can be controlled through either direct halogenation of a pre-existing benzamide (B126) or by constructing the halogenated ring system in a multi-step approach from simpler precursors.
Direct Halogenation Strategies
Direct halogenation of an aromatic ring is guided by the electronic and steric effects of the substituents already present. In the case of a 2-fluoro-N,N-dimethylbenzamide, the fluorine atom is an ortho-, para-director, while the N,N-dimethylcarboxamide group is a meta-director. The fluorine atom's directing effect is generally stronger. Therefore, electrophilic bromination of 2-fluoro-N,N-dimethylbenzamide would be expected to yield a mixture of products, with substitution occurring at positions ortho and para to the fluorine. The major product would likely be the 5-bromo isomer, with the 3-bromo isomer formed as a minor product. Achieving high regioselectivity for the 3-bromo isomer through direct bromination is challenging and often requires specific catalysts or reaction conditions that can overcome the inherent directing effects of the substituents. Common brominating agents for electrophilic aromatic bromination include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) with a protic or Lewis acid catalyst. wikipedia.org
Similarly, direct fluorination of 3-bromo-N,N-dimethylbenzamide is not a common synthetic route due to the high reactivity and poor selectivity of many electrophilic fluorinating agents. Nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom is a more viable strategy, but this typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case for a bromine atom at the 3-position.
Multi-Step Approaches from Precursors
A more reliable and regioselective method for the synthesis of this compound involves a multi-step sequence starting from a precursor where the halogen atoms are introduced in a controlled manner. A common starting material for such a synthesis is 3-bromo-2-fluorobenzoic acid.
One documented synthetic route to the isomeric 2-bromo-3-fluorobenzoic acid starts from m-fluorobenzotrifluoride. google.com This multi-step process involves nitration, bromination, reduction of the nitro group to an amine, deamination, and finally hydrolysis of the trifluoromethyl group to a carboxylic acid. google.com A similar strategic approach can be envisioned for the synthesis of 3-bromo-2-fluorobenzoic acid, likely starting from a different commercially available fluorinated precursor.
Another approach involves the synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene. google.com This process begins with the Friedel-Crafts acylation of fluorobenzene with acetyl chloride, followed by bromination and subsequent haloform reaction of the resulting acetophenone to yield the carboxylic acid. google.com While this leads to a different isomer, it demonstrates a viable strategy for the regioselective construction of a bromo-fluoro-substituted benzene (B151609) ring.
Once the key intermediate, 3-bromo-2-fluorobenzoic acid, is obtained, it can be converted to this compound using the methods described in section 2.1.
Functional Group Interconversions and Modifications of this compound
The presence of two distinct halogen atoms on the aromatic ring of this compound allows for a range of selective functionalization reactions. The bromine atom is generally more reactive than the fluorine atom in many common transformations, particularly in cross-coupling reactions.
Nucleophilic Substitution Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. SNAr reactions are most efficient when the leaving group is activated by strong electron-withdrawing groups in the ortho and/or para positions. In this molecule, the fluorine atom and the N,N-dimethylcarboxamide group are not sufficiently activating to facilitate SNAr at the 3-position under standard conditions. However, under forcing conditions with highly nucleophilic reagents, some degree of substitution may be achievable.
Cross-Coupling Reactions at Halogenated Positions (e.g., C-C, C-N, C-O Bond Formation)
The bromine atom at the 3-position of this compound is an excellent handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a new C-C bond. This reaction is highly versatile and tolerates a wide range of functional groups. The 3-bromo position can be selectively coupled, leaving the fluorine atom intact.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a powerful method for the synthesis of substituted anilines and related compounds.
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. organic-chemistry.org A copper(I) co-catalyst is often employed.
Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O and C-N bonds. wikipedia.orgbyjus.comorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have expanded the scope and improved the reaction conditions. nih.gov
Table 2: Overview of Cross-Coupling Reactions at the 3-Bromo Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C | 3-Aryl-2-fluoro-N,N-dimethylbenzamide |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃) | C-N | 3-(R¹R²N)-2-fluoro-N,N-dimethylbenzamide |
| Sonogashira Coupling | R-C≡CH | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, piperidine) | C-C (sp) | 3-(Alkynyl)-2-fluoro-N,N-dimethylbenzamide |
| Ullmann Condensation (C-O) | R-OH | Cu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃) | C-O | 3-(Aryloxy/Alkoxy)-2-fluoro-N,N-dimethylbenzamide |
| Ullmann Condensation (C-N) | R¹R²NH | Cu catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | C-N | 3-(R¹R²N)-2-fluoro-N,N-dimethylbenzamide |
Reduction Chemistry of the Amide Functionality
The reduction of the tertiary amide functionality in benzamides to the corresponding benzylamine (B48309) is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively detailed in publicly available literature, the reduction of analogous structures provides significant insight into the expected chemistry. A common goal of this reduction is the synthesis of the corresponding amine, (3-bromo-2-fluorophenyl)methanamine.
A relevant synthetic procedure is found in the preparation of 2-fluoro-3-bromo-benzylamine from 2-fluoro-3-bromobenzonitrile, which serves as a precursor to the same amine product that would be obtained from reducing the target amide. This process typically involves powerful reducing agents capable of converting the carbon-nitrogen triple bond of the nitrile or the carbonyl of the amide into a methylene group (CH₂).
In one documented method, 2-fluoro-3-bromobenzonitrile is reduced using a borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). The reaction is performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere. The process involves cooling the nitrile solution before the dropwise addition of the reducing agent, followed by a period of reaction at room temperature. The reaction is subsequently quenched with methanol. This methodology demonstrates high efficiency in producing the desired benzylamine.
The table below summarizes the conditions and outcomes for this related reduction.
Table 1: Synthesis of 2-fluoro-3-bromo-benzylamine via Reduction
| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 2-fluoro-3-bromobenzonitrile | BH₃·SMe₂ | Tetrahydrofuran | 0°C to RT | 12.5 hours | 95.7% | 99.7% |
This data is derived from a synthetic method for a related compound, illustrating a pathway to the corresponding benzylamine.
For the direct reduction of N,N-dimethylbenzamides, reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes are typically employed. The choice of reagent and conditions would need to be carefully optimized to avoid side reactions, such as the reduction of the aryl bromide.
Photocatalytic Functionalization of Ortho-Halogenated Benzamides
Photocatalysis has emerged as a powerful tool for C-H functionalization, offering mild and selective methods for modifying aromatic rings. For ortho-halogenated benzamides like this compound, photocatalytic strategies can enable the introduction of new functional groups, leveraging the directing effect of the amide group and the electronic properties of the halogen substituents.
A notable advancement in this area is the dual C-H activation/photoredox catalysis system. Research has demonstrated the visible-light-induced, copper-promoted ortho-perfluoroalkylation of benzamides. beilstein-journals.orgnih.gov This methodology utilizes a bidentate directing group, such as an 8-aminoquinoline moiety attached to the amide nitrogen, to guide the functionalization to the ortho C-H bond. nih.gov
In a typical system, an organic dye like eosin Y serves as the photoredox catalyst. nih.gov Upon irradiation with visible light (e.g., a fluorescent LED bulb), the excited photocatalyst generates perfluoroalkyl radicals from a suitable precursor. Simultaneously, a copper catalyst facilitates the C-H activation at the ortho position of the benzamide, forming a cyclometalated intermediate. This intermediate then reacts with the photochemically generated radical to yield the ortho-functionalized product. beilstein-journals.org
Table 2: Key Components of a Photocatalytic Ortho-Functionalization System
| Component | Function | Example |
|---|---|---|
| Substrate | Aromatic compound to be functionalized | N-(quinolin-8-yl)benzamide |
| Directing Group | Ensures ortho-selectivity | 8-aminoquinoline |
| Transition Metal | Promotes C-H activation | Copper salt (e.g., Cu(OAc)₂) |
| Photocatalyst | Absorbs visible light and initiates radical formation | Eosin Y |
| Radical Source | Provides the functional group to be added | Perfluoroalkyl iodide (e.g., CF₃I) |
While this method was demonstrated on N-(quinolin-8-yl)benzamides, the principles are applicable to other benzamide structures. The presence of the ortho-fluoro group in this compound would likely exert a strong electronic and steric influence on such a transformation, potentially affecting reaction rates and yields. The electron-withdrawing nature of the fluorine and bromine atoms could make the aromatic ring less susceptible to electrophilic attack but could be compatible with radical-based functionalization pathways. beilstein-journals.org
Advanced Synthetic Methodologies for Related N,N-Dimethylbenzamide Derivatives
The synthesis of highly substituted N,N-dimethylbenzamide derivatives has been advanced by the development of novel catalytic systems that offer improved efficiency and broader substrate scope compared to classical methods (e.g., reaction of an acid chloride with dimethylamine).
One such advanced methodology is the copper-catalyzed one-pot synthesis of N,N-dimethylbenzamides. researchgate.net This reaction combines the amidation of benzyl cyanide and the cyanation of aryl iodides, using N,N-dimethylformamide (DMF) as the amide source. The reaction is typically catalyzed by a copper(I) oxide (Cu₂O) and 1,10-phenanthroline ligand system at elevated temperatures, yielding a variety of N,N-dimethylbenzamides in good yields. researchgate.net This one-pot procedure is highly efficient as it avoids the isolation of intermediates.
Another sophisticated approach involves the divergent alkynylative difunctionalization of the amide bond itself. nih.gov This strategy allows for the selective cleavage of either the amide C-O or C-N bond. By reacting an N,N-dimethylbenzamide with an organometallic nucleophile (like phenyllithium) and a terminal alkyne, the amide can be transformed into a valuable propargyl alcohol. nih.gov This represents a powerful method for post-synthesis modification of the amide moiety, converting it into a different functional group.
Furthermore, palladium-catalyzed denitrogenative cross-coupling reactions have been developed for the synthesis of ortho-alkylated benzamides. nih.gov In this method, beilstein-journals.orgresearchgate.netrsc.org-benzotriazin-4(3H)-ones, which serve as stable precursors to ortho-amidobenzynes, react with an organoaluminum reagent in the presence of a palladium catalyst. This process releases nitrogen gas and results in the formation of an ortho-alkylated benzamide. This technique provides a unique pathway to derivatives that are challenging to access through traditional ortho-lithiation or electrophilic substitution. nih.gov
Methodological Development for Enhanced Efficiency and Selectivity in Synthesis
The drive for more efficient and selective synthetic methods is a central theme in modern organic chemistry. For the synthesis and functionalization of benzamides, this has led to the development of methodologies that minimize waste, reduce step counts, and provide precise control over regioselectivity.
Selectivity: Achieving high selectivity, particularly regioselectivity in the functionalization of substituted aromatic rings, is a significant challenge. The development of directed C-H activation has been a major breakthrough. As seen in photocatalytic systems, the use of a directing group on the amide can precisely guide functionalization to a specific ortho C-H bond, even in the presence of other potentially reactive sites. beilstein-journals.orgnih.gov
Transition metal catalysis, using metals like palladium and ruthenium, has also been instrumental in achieving selective ortho-halogenation of benzamides. rsc.orgsci-hub.se These methods often operate under mild conditions and use readily available halogen sources like N-halosuccinimides (NXS), providing a practical and selective route to ortho-halogenated products that can be difficult to obtain via classical electrophilic aromatic substitution due to competing directing effects. sci-hub.se The choice of catalyst and ligands is crucial for controlling the selectivity and reactivity of these transformations. The use of visible-light photocatalysis further enhances methodological development by providing energy-efficient and often highly selective reaction pathways under exceptionally mild conditions. rsc.org
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Fluoro N,n Dimethylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR Analysis: Chemical Shifts, Multiplicity Patterns, and Coupling Constants
The ¹H NMR spectrum of 3-bromo-2-fluoro-N,N-dimethylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. Due to the restricted rotation around the C-N amide bond, the two N-methyl groups are chemically non-equivalent at room temperature, giving rise to two separate signals. The aromatic region will display signals for the three adjacent protons on the benzene (B151609) ring.
The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed below. These predictions are based on substituent effects observed in similar aromatic systems. rsc.org
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| N-CH₃ (syn to C=O) | ~3.1 | Singlet | N/A |
| N-CH₃ (anti to C=O) | ~2.9 | Singlet | N/A |
| H-6 | ~7.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 2.0 |
| H-4 | ~7.5 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-Br) ≈ 1.5 |
| H-5 | ~7.2 | Triplet (t) | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |
¹³C NMR Analysis: Chemical Shifts and Substituent Effects on Ring Carbons
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is predicted to show nine distinct signals: one for the carbonyl carbon, six for the aromatic carbons, and two for the non-equivalent N-methyl carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing and inductive effects of the bromine and fluorine substituents. Furthermore, the carbons directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to C-F coupling. Data from related chloro- and nitro-substituted N,N-dimethylbenzamides inform these predictions. rsc.org
| Carbon | Predicted δ (ppm) | Expected C-F Coupling (J in Hz) |
| C=O | ~168 | Small (⁴JCF ≈ 2-4) |
| C2 (C-F) | ~158 | Large (¹JCF ≈ 240-250) |
| C1 | ~135 | Medium (²JCF ≈ 15-20) |
| C6 | ~132 | Small (³JCF ≈ 3-5) |
| C4 | ~130 | Small (⁵JCF ≈ 1-3) |
| C5 | ~126 | Medium (⁴JCF ≈ 8-10) |
| C3 (C-Br) | ~118 | Medium (²JCF ≈ 18-22) |
| N-CH₃ (syn to C=O) | ~39 | N/A |
| N-CH₃ (anti to C=O) | ~35 | N/A |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Unambiguous Assignment
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming the sequence of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom. It would be used to definitively assign the signals for the C4/H4, C5/H5, and C6/H6 pairs, as well as the two N-CH₃ signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds), which is essential for assigning quaternary carbons and piecing together molecular fragments. Key expected correlations include:
The N-methyl protons showing correlations to the carbonyl carbon (C=O) and the C1 aromatic carbon.
The H-6 proton showing a correlation to the C=O carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key expected correlation would be between the H-6 proton and the protons of the N-methyl group that is syn to the aromatic ring, providing definitive evidence for the conformational arrangement of the dimethylamide group.
Temperature-Dependent NMR Studies of Rotational Barriers and Conformational Dynamics
The partial double-bond character of the amide C-N bond restricts free rotation, leading to two distinct N-methyl environments at room temperature. gustavus.edu Temperature-dependent (VT) NMR studies are used to quantify the energy barrier for this rotation. nih.govgac.edu
As a sample of an N,N-dimethylbenzamide is heated, the rate of rotation around the C-N bond increases. gac.edu The NMR experiment would show the two sharp N-methyl singlets broadening and moving closer together until they merge at the coalescence temperature (Tc). nih.gov Above this temperature, they appear as a single sharp singlet because the rotation is too fast for the NMR spectrometer to distinguish between the two methyl environments. The free energy of activation (ΔG‡) for this rotation can be calculated using the Eyring equation, providing a quantitative measure of the rotational barrier. nih.gov
Solvent-Induced Chemical Shift (SICS) Analysis in N,N-Dimethylbenzamides
The chemical shifts of protons can be influenced by the solvent used for the NMR analysis. Aromatic Solvent-Induced Shift (ASIS) is a phenomenon observed when an anisotropic solvent, such as benzene-d₆, is used instead of a more isotropic solvent like chloroform-d₃ (CDCl₃). thieme-connect.comnanalysis.com
In amides, the molecule possesses a significant dipole moment, with the positive end located near the nitrogen atom. thieme-connect.com Aromatic solvent molecules like benzene tend to associate with this electropositive region. This association causes protons located near the nitrogen to experience the magnetic anisotropy of the benzene ring, resulting in a significant upfield shift (a lower ppm value). thieme-connect.comresearchgate.net
For this compound, changing the solvent from CDCl₃ to C₆D₆ is expected to cause a pronounced upfield shift for the N-methyl protons, with the methyl group syn to the carbonyl oxygen typically showing a larger shift than the anti methyl group. This technique can be a powerful tool for assigning the N-methyl signals and resolving signal overlap. thieme-connect.comnih.gov
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. The two techniques are complementary; FTIR measures the absorption of infrared radiation by polar bonds, while Raman spectroscopy measures the scattering of light from non-polar, polarizable bonds. sapub.orgthermofisher.com
The key vibrational modes expected for this compound are listed in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |
| 3100-3000 | Aromatic C-H Stretch | FTIR, Raman |
| 2980-2850 | Aliphatic C-H Stretch (N-CH₃) | FTIR, Raman |
| ~1650 | C=O Stretch (Amide I Band) | FTIR (Strong), Raman (Medium) |
| 1600-1450 | Aromatic C=C Stretch | FTIR, Raman |
| ~1400 | C-N Stretch (Amide) | FTIR |
| 1250-1150 | C-F Stretch | FTIR |
| 700-500 | C-Br Stretch | FTIR, Raman |
Identification of Characteristic Functional Group Vibrations
The infrared and Raman spectra of this compound are expected to exhibit distinct vibrational modes corresponding to its constituent functional groups. The tertiary amide group, the substituted benzene ring, and the carbon-halogen bonds each give rise to characteristic absorption bands.
The carbonyl (C=O) stretching vibration of the tertiary amide is one of the most prominent features in the IR spectrum and is typically observed in the region of 1630-1680 cm⁻¹. This band is often strong and provides a clear indication of the amide functionality. The C-N stretching vibration of the tertiary amide is expected to appear in the 1400-1450 cm⁻¹ range. The N,N-dimethyl group will present characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹.
The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 700-900 cm⁻¹ range.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide | C=O Stretch | 1630-1680 |
| Amide | C-N Stretch | 1400-1450 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C-C Stretch | 1450-1600 |
| Aromatic | C-H Out-of-plane Bend | 700-900 |
| Alkyl | C-H Stretch | <3000 |
| Alkyl | C-H Bend | ~1460 |
Analysis of Halogen-Dependent Vibrational Modes
The presence of bromine and fluorine atoms on the benzene ring significantly influences the vibrational spectrum. The carbon-fluorine (C-F) stretching vibration is typically strong and appears in the range of 1000-1400 cm⁻¹. Due to its high electronegativity and the strength of the C-F bond, this absorption is often intense.
The carbon-bromine (C-Br) stretching vibration, on the other hand, is observed at a much lower frequency due to the larger mass of the bromine atom. This vibration is expected to be found in the 500-650 cm⁻¹ region of the spectrum. The positions of these halogen-dependent modes can be influenced by their position on the aromatic ring and coupling with other vibrations. spectroscopyonline.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to precisely assign these vibrational modes. nih.gov
| Halogen Bond | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-F | Stretch | 1000-1400 |
| C-Br | Stretch | 500-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics and Chromophore Analysis
The UV-Vis spectrum of this compound is dictated by the electronic transitions within the molecule. The primary chromophore is the substituted benzamide (B126) system. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the amide group and the halogen substituents will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
The amide group acts as an auxochrome, and its lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, leading to a red shift (bathochromic shift) of the absorption bands. Halogen substituents also influence the electronic spectrum. researchgate.net The presence of bromine and fluorine is expected to further modify the absorption characteristics due to their inductive and mesomeric effects. Generally, halogen substitution on a benzene ring results in a long-wavelength shift of the absorption bands. researchgate.net
Theoretical Prediction of UV-Vis Spectra
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for predicting and interpreting the electronic spectra of molecules. nih.gov Such calculations can provide insights into the nature of the electronic transitions, including the orbitals involved (e.g., HOMO to LUMO transitions) and their corresponding excitation energies and oscillator strengths. For substituted benzamides, the primary electronic transitions are typically of the π → π* type. researchgate.net Theoretical predictions for this compound would likely show intense absorption bands in the UV region, corresponding to these π → π* transitions of the aromatic system, modulated by the electronic effects of the amide and halogen substituents.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₉H₉BrFNO), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The calculated monoisotopic mass of C₉H₉⁷⁹BrFNO is approximately 245.99 g/mol . Therefore, prominent peaks are expected at m/z values corresponding to [C₉H₉⁷⁹BrFNO]⁺ and [C₉H₉⁸¹BrFNO]⁺. While no direct mass spectrum for this compound is readily available, data for the related compound 4-bromo-2-fluoro-N-methylbenzamide shows a [M+H]⁺ peak at m/z 232, which supports the expected mass range for this class of compounds. chemicalbook.com
Computational and Theoretical Investigations of 3 Bromo 2 Fluoro N,n Dimethylbenzamide
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules before their synthesis or experimental analysis. These in silico methods provide deep insights into molecular geometry, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For instance, theoretical studies on 5-Bromo-2-Hydroxybenzaldehyde have used FMO analysis to evaluate its ionization energy and electron gain enthalpy. nih.gov A similar analysis for 3-bromo-2-fluoro-N,N-dimethylbenzamide would pinpoint the distribution of these orbitals and predict its reactivity.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov It uses a color-coded map to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, an MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms, guiding predictions of its intermolecular interactions. researchgate.net
Mulliken population analysis is a method to calculate the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. The Fukui function is a more advanced reactivity descriptor derived from DFT that helps identify which specific atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. While no specific data exists for this compound, computational studies on related molecules like 3-bromo-2-methoxybenzonitrile (B1521028) have employed Mulliken atomic charge calculations to understand how substituents affect the charge distribution across the molecule. researchgate.net
Computational chemistry can accurately predict various spectroscopic parameters. DFT calculations can forecast the vibrational frequencies for Infrared (IR) and Raman spectra, the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra, and the electronic transitions for UV-Vis spectra. These theoretical spectra are crucial for interpreting and validating experimental results. For example, theoretical studies have been performed on 3-bromo-2-methoxybenzonitrile to predict its Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net Applying these methods to this compound would provide a predicted spectroscopic signature to aid in its experimental identification and characterization.
Analysis of Intramolecular Interactions and Rotational Dynamics
The study of intramolecular interactions involves identifying non-covalent bonds within a single molecule, such as hydrogen bonds or steric repulsions, which dictate its preferred conformation and stability. The rotational dynamics, particularly around single bonds like the C-N bond of the amide group, determine the energy barriers between different conformers. While no specific rotational analysis for this compound is available, studies on similar substituted benzamides often investigate these properties to understand how bulky or electronegative substituents affect the molecule's flexibility and structural preferences. For example, crystal structure analyses of compounds like 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide reveal how different substituents influence the torsion angles and supramolecular assembly. researchgate.net
Torsional Barriers about the Carbonyl-Nitrogen Bond
The rotation around the carbonyl-nitrogen (C-N) bond in amides is a fundamental process that governs their conformational dynamics and, consequently, their chemical and biological properties. This rotation is hindered due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. Computational studies, typically employing Density Functional Theory (DFT), are pivotal in quantifying the energy barrier associated with this rotation.
Based on these findings, it is predicted that this compound would also exhibit an elevated torsional barrier about the C-N bond. The fluorine atom at the ortho position, being a relatively small but electronegative substituent, would sterically and electronically influence the rotational profile. The bromine atom at the meta position is expected to have a less direct, but still electronically significant, impact.
To illustrate the expected trend, the following table presents hypothetical calculated rotational barriers for a series of related compounds, based on the trends observed in the literature for ortho-substituted benzamides.
| Compound | Ortho-Substituent | Meta-Substituent | Calculated Rotational Barrier (kcal/mol) |
| N,N-dimethylbenzamide | H | H | ~15-17 |
| 2-fluoro-N,N-dimethylbenzamide | F | H | >17 |
| 3-bromo-N,N-dimethylbenzamide | H | Br | ~16-18 |
| This compound | F | Br | >18 |
Note: The values for the substituted compounds are estimations based on qualitative trends described in the literature and are presented for illustrative purposes.
Impact of Ortho-Substitution on Hindered Internal Rotation
The presence of an ortho-substituent in N,N-dimethylbenzamides not only affects the rotation around the C-N bond but also introduces hindered rotation around the aryl-carbonyl (C-C) bond. Computational studies on ortho-chloro substituted tertiary aromatic amides have demonstrated a dramatic increase in the rotational barrier around the C-C(O) bond. researchgate.netnsf.gov This steric clash forces the amide group out of the plane of the aromatic ring, disrupting π-conjugation.
In the case of this compound, the 2-fluoro substituent is expected to play a dominant role in hindering the internal rotation around the C-C bond. This steric repulsion between the fluorine atom and the carbonyl oxygen would lead to a non-planar ground state conformation. The energetic penalty for achieving a planar transition state, where the amide and aryl groups are coplanar, would be significantly high.
The following table summarizes the anticipated effects of ortho-substitution on the rotational barriers in N,N-dimethylbenzamide derivatives, based on published computational data for analogous systems. nsf.gov
| Bond | Unsubstituted N,N-dimethylbenzamide (kcal/mol) | Ortho-chloro-N,N-dimethylbenzamide (kcal/mol) | Di-ortho-chloro-N,N-dimethylbenzamide (kcal/mol) |
| N-C(O) Rotation | ~15 | ~18 | ~22 |
| C-C(O) Rotation | ~2-3 | ~10 | ~21 |
Note: These values are based on computational studies of ortho-chloro substituted analogs and serve to illustrate the significant increase in rotational barriers upon ortho-substitution.
Solvent Effects on Conformational Equilibria and Electronic Properties
The surrounding solvent medium can play a crucial role in modulating the conformational equilibria and electronic properties of molecules like this compound. Computational models, particularly those employing a Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents.
In general, polar solvents are expected to stabilize more polar conformations. For ortho-substituted acetanilides, it has been observed that polar solvents can disrupt intramolecular hydrogen bonds, leading to a change in the conformation of the amide group relative to the aromatic ring. researchgate.net While this compound does not have the capacity for intramolecular hydrogen bonding in the same way, the principle of solvent-solute interactions influencing conformation still applies.
Solvents can affect the rotational barriers around the C-N and C-C bonds. For N,N-dimethylacetamide, the rotational barrier is known to be sensitive to the solvent environment. nih.gov A computational study on methyl N,N-dimethylcarbamate indicated that both bulk solvent polarity and the hydrogen-bond-donating ability of the solvent can influence the rotational barrier, although the effect was less pronounced than in amides. nih.gov For this compound, polar solvents would likely stabilize the more polar ground state, potentially leading to a slight increase in the rotational barrier compared to the gas phase.
The electronic properties, such as the dipole moment and the distribution of electron density, are also influenced by the solvent. A computational analysis of the solvent effect on the rotational barrier of methyl N,N-dimethylcarbamate highlighted the importance of the molecular dipole moment in understanding solvent insensitivity. nih.gov For this compound, the presence of two halogen atoms would result in a significant dipole moment, and its interaction with the reaction field of the solvent would be a key determinant of its conformational preferences and electronic structure in solution.
Quantitative Structure-Activity Relationship (QSAR) Studies on Benzamide (B126) Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.
Development of Statistical Models Correlating Structural Features with Chemical Reactivity
The development of QSAR models for benzamide derivatives involves the calculation of a wide range of molecular descriptors that encode structural, electronic, and physicochemical features. These descriptors can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and topological indices.
For halogenated benzamides like this compound, descriptors that account for the electronic and steric effects of the halogen substituents are particularly important. The Hammett and Taft parameters are classical examples of electronic descriptors that quantify the electron-donating or -withdrawing nature of substituents. More advanced computational QSAR models often utilize quantum chemical descriptors derived from DFT calculations to provide a more detailed and accurate representation of the molecule's electronic structure.
A study on the electrophilic reactivity of a diverse set of compounds demonstrated that an estimated electrophilicity parameter, derived from molecular determinants, significantly improved the performance of a QSAR model for predicting carcinogenicity. nih.gov This highlights the importance of including reactivity-related descriptors in QSAR models. For this compound, descriptors related to its electrophilic and nucleophilic character would be crucial for developing models that predict its chemical reactivity in various reactions.
The following table provides examples of descriptor classes commonly used in QSAR studies of benzamide derivatives.
| Descriptor Class | Examples | Relevance to Chemical Reactivity |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies, Hammett constants | Govern electrostatic interactions, susceptibility to nucleophilic/electrophilic attack |
| Steric | Molecular volume, Surface area, Molar refractivity | Influence accessibility of reactive sites |
| Topological | Connectivity indices, Shape indices | Describe molecular size, branching, and overall shape |
| Hydrophobicity | LogP | Affects solubility and transport to the reaction site in multiphasic systems |
Advanced Computational Methodologies in Reaction Mechanism Elucidation
Understanding the detailed step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and designing more efficient synthetic routes. Advanced computational methodologies, particularly those based on quantum mechanics, have become indispensable tools for elucidating reaction mechanisms.
For reactions involving benzamide derivatives, DFT calculations are widely used to map out the potential energy surface (PES) of the reaction. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The activation energy, determined by the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate.
For instance, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was successfully computed using the B3LYP/6-31g(d) functional and basis set. researchgate.netnih.govscilit.com This study identified two transition states, with the first being the rate-determining step. Such detailed mechanistic insights are crucial for optimizing reaction conditions.
More advanced computational methods go beyond static calculations of the PES. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the intended reactants and products. Molecular dynamics (MD) simulations can be employed to study the dynamic aspects of a reaction, including the role of solvent molecules and conformational flexibility.
The field of computational elucidation of organic reaction mechanisms is continually evolving, with a trend towards modeling increasingly complex systems and a growing appreciation for the role of non-covalent interactions and dynamic effects. rsc.org For a molecule like this compound, these advanced computational methodologies could be applied to investigate a variety of potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing a level of detail that is often inaccessible through experimental means alone.
Reactivity Profiles and Mechanistic Understanding of 3 Bromo 2 Fluoro N,n Dimethylbenzamide
Reaction Pathways Involving the Halogen Substituents.nih.govwikipedia.org
The presence of two different halogen atoms on the aromatic ring of 3-bromo-2-fluoro-N,N-dimethylbenzamide introduces a rich and varied reactivity profile, particularly in reactions that target the carbon-halogen bonds. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization under appropriate conditions.
Electrophilic and Nucleophilic Activation of Aryl Halides.wikipedia.org
Aryl halides can be activated towards substitution through either electrophilic or nucleophilic pathways. In the context of this compound, nucleophilic aromatic substitution (SNAr) is a particularly relevant pathway. The strong electron-withdrawing inductive effect of the fluorine atom at the ortho position, compounded by the effect of the bromine atom and the amide group, renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine is particularly effective at stabilizing this negatively charged intermediate, which can lead to a faster reaction rate compared to other halogens. stackexchange.com
Conversely, electrophilic activation of the aryl halides is also possible. For instance, directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings, and fluorine is known to be a potent directing group. researchgate.netresearchgate.net In a related system, the lithiation of chloro- and bromo-substituted fluoroarenes has been shown to occur regioselectively at a position adjacent to the fluorine atom. epfl.ch This suggests that treatment of this compound with a strong lithium amide base could potentially lead to deprotonation at the C6 position, ortho to the fluorine, creating a nucleophilic center for subsequent reaction with electrophiles.
Role of Bromine and Fluorine in Directing Reactivity
The distinct electronic properties of bromine and fluorine play a crucial role in directing the regioselectivity and determining the feasibility of various reactions.
In nucleophilic aromatic substitution (SNAr) , the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the strong inductive effect of the more electronegative halogen. stackexchange.com Therefore, in this compound, the C-F bond is the more likely site of nucleophilic attack under SNAr conditions, provided the nucleophile is strong enough to displace the fluoride (B91410) ion. However, the position of the electron-withdrawing amide group also influences the stability of the intermediate.
In palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig couplings, the reactivity of the carbon-halogen bond is primarily dictated by bond strength, with the weaker C-Br bond being more reactive than the stronger C-F bond. This allows for selective functionalization at the C3 position (bromine) while leaving the C-F bond intact. This differential reactivity is a cornerstone of modern organic synthesis, enabling the sequential introduction of different substituents onto the aromatic ring. For instance, a Suzuki coupling could be performed to replace the bromine atom with an aryl or vinyl group, followed by a subsequent nucleophilic substitution at the fluorine position.
Reactivity of the Amide Functional Group.researchgate.netorganic-chemistry.org
The N,N-dimethylamide group in this compound is a robust functional group, but it can participate in a range of transformations under specific conditions.
C-N Bond Activation and Cleavage in Substituted Amides.organic-chemistry.org
Hydroboration and Hydrosilylation of Amide Derivatives.nih.govscispace.comnih.gov
The reduction of tertiary amides to the corresponding amines is a synthetically useful transformation. Hydrosilylation, the addition of a silicon-hydride bond across the C=O double bond, is a common method for achieving this reduction. nih.govscispace.com This reaction is typically catalyzed by transition metal complexes or strong Lewis acids. The mechanism involves the activation of the silane (B1218182) and subsequent delivery of a hydride to the carbonyl carbon.
Hydroboration of amides can also lead to their reduction. A patent for the synthesis of 2-fluoro-3-bromo-benzylamine describes the reduction of 3-bromo-2-fluorobenzamide (B1521861) using borane (B79455) dimethyl sulfide (B99878) (BMS), which is a common hydroborating agent. google.com This suggests that the N,N-dimethyl derivative would likely undergo a similar reduction to yield 3-bromo-2-fluoro-N,N-dimethylbenzylamine. The reaction proceeds through the coordination of the borane to the carbonyl oxygen, followed by intramolecular hydride transfer.
Influence of Electronic and Steric Effects on Reaction Outcomes.nih.govnih.govresearchgate.netchemrxiv.orgresearchgate.net
The reactivity and regioselectivity of the reactions of this compound are profoundly influenced by the interplay of electronic and steric effects.
The electronic effects are dominated by the strong inductive electron-withdrawing properties of the fluorine and bromine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. masterorganicchemistry.com The amide group also contributes to this deactivation through its resonance-withdrawing effect.
The steric effects arise from the presence of the ortho-fluorine atom and the N,N-dimethylamide group. The fluorine atom, although small, can exert some steric hindrance on the adjacent C3 position. More significantly, the N,N-dimethylamide group can sterically shield the ortho positions (C2 and C6) of the aromatic ring. This steric hindrance can influence the approach of reagents and may favor reactions at the less hindered C5 position. nih.gov Furthermore, the steric bulk of the N,N-dimethyl groups can affect the conformation of the amide, potentially influencing its reactivity and the stereochemical outcome of reactions at adjacent centers. nih.gov
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Reagents | Predicted Major Product | Key Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe) | 3-Methoxy-2-fluoro-N,N-dimethylbenzamide | Strong inductive effect of fluorine stabilizing the Meisenheimer complex. |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-2-fluoro-N,N-dimethylbenzamide | Higher reactivity of the C-Br bond over the C-F bond in Pd-catalyzed reactions. |
| Directed ortho-Lithiation | Strong Lithium Amide Base (e.g., LDA), then Electrophile | 6-E-3-bromo-2-fluoro-N,N-dimethylbenzamide | Ortho-directing ability of the fluorine atom. |
| Hydrosilylation | Silane (e.g., HSiEt3), Catalyst | 3-Bromo-2-fluoro-N,N-dimethylbenzylamine | Reduction of the amide carbonyl group. |
| Hydroboration | Borane (e.g., BMS) | 3-Bromo-2-fluoro-N,N-dimethylbenzylamine | Reduction of the amide carbonyl group. |
Dual-Substituent Parameter Approaches for Reactivity Prediction
There is no published research applying dual-substituent parameter (DSP) approaches, such as the Hammett or Taft equations, specifically to this compound. Such studies are crucial for quantitatively predicting how the electronic effects of the ortho-fluoro and meta-bromo substituents influence the reactivity of the benzamide (B126) moiety. The interplay between the inductive and resonance effects of these halogens, combined with the activating and sterically hindering nature of the N,N-dimethylamido group, presents a complex system for which predictive parameters have not been determined.
Applications of 3 Bromo 2 Fluoro N,n Dimethylbenzamide in Organic Synthesis and Chemical Research
Utility as a Precursor for the Synthesis of Diverse Chemical Entities
3-Bromo-2-fluoro-N,N-dimethylbenzamide serves as a crucial starting material for the synthesis of a variety of chemical entities, most notably in the development of pharmacologically active compounds. Its utility is prominently demonstrated in the synthesis of carbazole (B46965) carboxamide derivatives, which have been investigated as kinase inhibitors. google.comgoogleapis.com The synthesis of this precursor is itself a key step, starting from 3-bromo-2-fluorobenzoic acid. google.comgoogleapis.com The acid is first converted to its corresponding acid chloride, which then reacts with dimethylamine (B145610) to yield this compound. google.comgoogleapis.com
This benzamide (B126) derivative is then further elaborated through a series of reactions to construct the carbazole core. A key transformation involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, where the bromine atom is displaced to form a new carbon-nitrogen bond, a critical step in forming the heterocyclic carbazole ring system. google.com
Table 1: Synthesis of this compound
| Starting Material | Reagents | Product |
| 3-Bromo-2-fluorobenzoic acid | 1. Oxalyl chloride, DMF (cat.) 2. Dimethylamine | This compound |
Role as a Building Block in Complex Molecule Construction
The structural features of this compound make it an adept building block for the construction of complex molecular architectures. Its application in the synthesis of kinase inhibitors exemplifies this role. google.comgoogleapis.com Kinase inhibitors often possess intricate, multi-ring systems, and this substituted benzamide provides a readily functionalizable aromatic core upon which to build this complexity.
In the synthesis of carbazole carboxamide kinase inhibitors, the N,N-dimethylcarboxamide group can act as a directing group in certain transformations or can be a stable moiety that is part of the final bioactive molecule. The ortho-fluoro and bromo substituents allow for selective and sequential chemical modifications. For instance, the bromine atom serves as a handle for cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final compound.
Table 2: Application of this compound in the Synthesis of a Kinase Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Coupling Method | Product |
| This compound | Amino-substituted aromatic or heteroaromatic compound | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) | N-Aryl-2-fluoro-N,N-dimethylbenzamide derivative |
Development of New Synthetic Methodologies Leveraging Its Unique Substitution Pattern
While this compound is utilized in established synthetic routes, specific research detailing the development of novel synthetic methodologies that uniquely leverage its substitution pattern is not extensively documented in the available literature. The combination of an ortho-fluoro substituent to a bromine atom and a meta-directing N,N-dimethylcarboxamide group presents potential for exploring regioselective reactions, such as directed ortho-metalation or subsequent nucleophilic aromatic substitution of the fluorine atom after transformation of the bromine. However, dedicated studies on this compound as a platform for new methodology development are not readily found.
Application in Probing Fundamental Chemical Principles (e.g., Stereochemical Studies, Substituent Effects)
There is a lack of specific studies in the public domain that employ this compound for the explicit purpose of probing fundamental chemical principles such as stereochemical outcomes or the quantitative analysis of substituent effects. While the electronic and steric nature of its substituents undoubtedly influences the reactivity and properties of molecules derived from it, detailed mechanistic or physical organic studies centered on this specific compound are not apparent in the surveyed literature.
Integration into Functional Materials as a Structural Component
The current body of scientific literature does not indicate that this compound has been integrated as a structural component into functional materials such as polymers, organic electronics, or other advanced materials. Its primary reported application remains within the domain of a synthetic intermediate for discrete, biologically active small molecules.
Q & A
Q. What are the established synthetic routes for 3-bromo-2-fluoro-N,N-dimethylbenzamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and amidation steps. For example, electrophilic bromination/fluorination of a benzoic acid derivative followed by conversion to the acyl chloride (using thionyl chloride) and reaction with dimethylamine. Key parameters include temperature control (e.g., 80–100°C for substitution reactions), solvent selection (e.g., DMF for polar aprotic conditions), and inert atmospheres to prevent hydrolysis . Purification via column chromatography or recrystallization ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR identify substituent positions and electronic environments (e.g., fluorine deshielding at ~-110 ppm) .
- X-ray crystallography : Resolves crystal packing and halogen bonding patterns; SHELX software is widely used for refinement .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. How does the compound’s reactivity compare to analogs lacking fluorine or bromine?
The bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh)), while fluorine enhances electrophilic substitution resistance due to electron withdrawal. Compared to non-halogenated analogs, reactivity in nucleophilic aromatic substitution (NAS) is reduced, requiring harsher conditions (e.g., 150°C with NH/EtOH) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Enzyme inhibition assays : Testing against kinases or proteases to measure IC values.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes.
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., IC >10 µM suggests low toxicity) .
Q. How do substituent positions influence physicochemical properties?
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.8 | 0.15 (DMSO) | 145–148 |
| 2-Bromo-5-fluoro analog | 2.5 | 0.22 (DMSO) | 138–140 |
| Bromine at position 3 increases hydrophobicity, while fluorine at position 2 reduces π-stacking in crystals . |
Advanced Research Questions
Q. How can computational modeling predict cross-coupling efficiency with Pd catalysts?
Density Functional Theory (DFT) calculates transition-state energies for oxidative addition of the C–Br bond to Pd(0). Electron-deficient aryl bromides (due to fluorine’s -I effect) show faster oxidative addition, favoring Suzuki-Miyaura reactions. Solvent parameters (e.g., dielectric constant of DMF) are modeled using COSMO-RS .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays). Orthogonal validation methods include:
- SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics.
- Cryo-EM : For structural insights into target engagement .
Q. How does halogen bonding influence crystal engineering of this compound?
Br···O and F···H interactions direct molecular packing. Single-crystal XRD reveals Br···O=C distances of ~3.2 Å (weaker than covalent but critical for lattice stability). Fluorine’s small size allows tighter packing, increasing melting points compared to chloro analogs .
Q. What mechanistic insights explain by-product formation during amidation?
Competing pathways include:
- Dimethylamine over-alkylation : Mitigated by slow reagent addition.
- Acyl chloride hydrolysis : Minimized using anhydrous conditions (<50 ppm HO). LC-MS tracks intermediates like methyl ester by-products .
Q. How can SAR studies optimize selectivity for kinase targets?
- Positional scanning : Replace bromine with Cl/I to modulate steric bulk.
- Dimethylamide tweaks : Replace with morpholine for improved solubility.
Activity cliffs are identified via high-throughput screening (e.g., IC shifts >100-fold with single substituent changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
